Diacetolol hydrochloride

Übersicht

Beschreibung

Diacetolol hydrochloride is a chemical compound with the molecular formula C16H25ClN2O4 . This compound is used in the management of hypertension and ventricular premature beats in adults .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Diacetololhydrochlorid wird durch eine Reihe chemischer Reaktionen ausgehend von Acebutololhydrochlorid synthetisiert. Die Synthese beinhaltet die Acetylierung von Acebutolol zur Bildung von Diacetolol, gefolgt von der Zugabe von Salzsäure zur Erzielung von Diacetololhydrochlorid .

Industrielle Produktionsmethoden: Die industrielle Produktion von Diacetololhydrochlorid beinhaltet typischerweise eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Acetylierung, Reinigung und Kristallisation zur Herstellung des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: Diacetololhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diacetolol kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Diacetolol wieder in Acebutolol umwandeln.

Substitution: Diacetolol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxiden und anderen oxidierten Derivaten.

Reduktion: Umwandlung zurück zu Acebutolol.

Substitution: Bildung von substituierten Derivaten mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Diacetolol exhibits significant cardiac beta-adrenoceptor blocking activity , which is evident in its ability to reduce heart rate and manage hypertension effectively. Studies show that it causes a dose-related reduction in resting and exercise heart rates without adversely affecting pulmonary function, making it a suitable option for patients with respiratory conditions .

Clinical Applications

The primary clinical applications of diacetolol hydrochloride include:

- Management of Hypertension : Diacetolol is used to treat mild to moderate hypertension, often in combination with other antihypertensive agents like thiazide diuretics. Its effectiveness in lowering blood pressure has been well-documented in clinical trials .

- Control of Cardiac Arrhythmias : It is indicated for managing both ventricular and atrial arrhythmias. Diacetolol helps reduce the frequency of premature ventricular contractions and other ectopic beats, contributing to improved cardiac stability .

- Angina Pectoris : The compound is also employed in the long-term management of angina due to ischemic heart disease. By decreasing myocardial oxygen demand, diacetolol alleviates symptoms associated with angina attacks .

Dosage and Administration

This compound is typically administered in oral tablet form, with dosages adjusted based on individual patient needs and renal function. The recommended starting dose for hypertension is often around 400 mg daily, which can be adjusted based on therapeutic response .

Safety and Side Effects

While diacetolol is generally well-tolerated, some adverse effects have been reported. These include:

- Increased Antinuclear Antibody Formation : A notable percentage of patients may develop antinuclear antibodies during treatment, which can lead to systemic lupus erythematosus-like symptoms .

- Cardiovascular Reactions : Serious reactions such as bradycardia or congestive heart failure have been documented but occur infrequently .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

- Hypertension Management : A study involving 3090 patients demonstrated that diacetolol significantly reduced blood pressure levels compared to placebo, supporting its use as a first-line treatment for hypertension .

- Arrhythmia Control : In a controlled trial focusing on patients with ventricular arrhythmias, diacetolol was shown to decrease the incidence of premature beats effectively, enhancing overall patient outcomes .

- Pregnancy Considerations : Research indicates that diacetolol crosses the placenta but does not exhibit teratogenic effects at therapeutic doses. However, careful monitoring is advised for neonates exposed during pregnancy due to potential changes in heart rate and blood pressure .

Wirkmechanismus

Diacetolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically the β1-receptors . This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine on these receptors . The compound also exhibits membrane-stabilizing and intrinsic sympathomimetic activity, contributing to its anti-arrhythmic properties .

Vergleich Mit ähnlichen Verbindungen

Acebutolol Hydrochloride: The parent compound from which diacetolol hydrochloride is derived.

Propranolol: Another beta-blocker with non-selective action on β1 and β2 receptors.

Uniqueness of this compound: this compound is unique due to its specific action as a metabolite of acebutolol, providing a prolonged effect on cardiac function with minimal adverse effects on pulmonary function . Its selective β1-receptor antagonism makes it particularly useful in managing cardiac arrhythmias and hypertension with fewer side effects compared to non-selective beta-blockers .

Biologische Aktivität

Diacetolol hydrochloride is a significant metabolite of acebutolol, a selective β1-adrenoceptor antagonist used primarily in the treatment of hypertension and cardiac arrhythmias. Understanding the biological activity of diacetolol is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.

Pharmacological Properties

Diacetolol exhibits beta-adrenoceptor blocking activity , which is essential for its antihypertensive effects. Its pharmacological characteristics can be summarized as follows:

- Beta-Adrenoceptor Blocking Potency : Although diacetolol has a lower potency compared to acebutolol, it demonstrates greater cardioselectivity, particularly in atrial tissues versus tracheal tissues .

- Intrinsic Sympathomimetic Activity : Diacetolol displays weak intrinsic sympathomimetic activity (ISA), which may contribute to its overall cardiovascular effects without causing significant adverse reactions associated with non-selective beta-blockers .

- Cardiac Effects : In clinical studies, diacetolol has been shown to reduce heart rate in a dose-dependent manner, with no significant impact on pulmonary function parameters such as forced expiratory volume (FEV1) .

Pharmacokinetics

The pharmacokinetic profile of diacetolol provides insights into its absorption, distribution, metabolism, and excretion:

- Absorption and Bioavailability : Diacetolol is well absorbed following oral administration, but its bioavailability is affected by first-pass metabolism. The plasma half-life ranges from 8 to 13 hours, allowing for once or twice daily dosing in clinical settings .

- Elimination : Approximately 30% to 40% of diacetolol is eliminated via renal pathways, with the remainder excreted through non-renal mechanisms .

Clinical Studies and Case Reports

Several clinical trials have assessed the efficacy and safety of diacetolol:

- Efficacy in Hypertension : A double-blind study involving healthy subjects demonstrated that diacetolol significantly reduced both resting and exercise heart rates. The reduction in heart rate was correlated with plasma concentration levels, indicating a predictable pharmacodynamic response .

| Dose (mg) | Peak Plasma Concentration (ng/mL) | % Reduction in Exercise HR |

|---|---|---|

| 100 | 177 | Not specified |

| 200 | 243 | Not specified |

| 400 | 807 | Not specified |

| 800 | 1306 | High correlation observed |

- Adverse Effects : In clinical trials involving over 3,000 patients treated with acebutolol (which metabolizes to diacetolol), common adverse effects included nausea (2%) and bradycardia. Serious reactions were rare but included congestive heart failure and severe bronchospasm .

Safety Profile

The safety profile of diacetolol indicates that while it is generally well tolerated, certain precautions are necessary:

- Monitoring Renal Function : Due to its renal elimination pathway, monitoring renal function is essential in patients receiving diacetolol, especially those with compromised kidney function .

- Potential for Autoimmune Reactions : Some patients have reported an increase in antinuclear antibody (ANA) titers during treatment, which resolved after discontinuation of the drug .

Eigenschaften

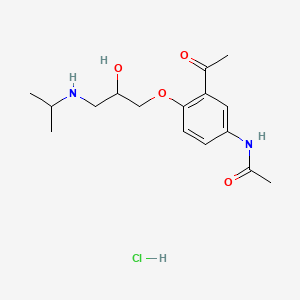

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19;/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLYGXRMVLYFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28197-69-5 (Parent) | |

| Record name | Diacetolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30995036 | |

| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73899-76-0, 69796-04-9 | |

| Record name | Diacetolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73899-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069796049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-N-(3-Acetyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073899760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETOLOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Acetyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30995036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN9199S55X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.